Chemical structure and properties of 1-Cyclopropylbut-3-en-2-one
Chemical structure and properties of 1-Cyclopropylbut-3-en-2-one
Chemical Structure, Synthesis, and Applications in Covalent Drug Discovery
Executive Summary
1-Cyclopropylbut-3-en-2-one (CAS: 1352754-33-6) is a specialized α,β-unsaturated ketone featuring a cyclopropylmethyl motif attached to a reactive vinyl warhead. In modern medicinal chemistry, this compound serves as a critical electrophilic fragment for the design of Targeted Covalent Inhibitors (TCIs). Its structure combines the high reactivity of a Michael acceptor (the enone system) with the unique steric and electronic properties of a cyclopropyl group, offering a balanced profile of potency and metabolic stability compared to simple alkyl analogs.
This guide provides a comprehensive technical analysis of the compound, detailing its electronic structure, validated synthesis protocols, reactivity profiles, and safety considerations for laboratory handling.
Chemical Identity & Electronic Structure
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1-Cyclopropylbut-3-en-2-one |
| Common Name | Cyclopropylmethyl vinyl ketone |
| CAS Number | 1352754-33-6 |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| SMILES | C=CC(=O)CC1CC1 |
| Appearance | Colorless to pale yellow liquid |
Structural Analysis
The molecule consists of two distinct domains separated by a carbonyl linker:
-
The Warhead (Vinyl Enone): The C3=C4 double bond is conjugated with the C2 carbonyl. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the terminal carbon (C4) highly susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins).
-
The Tail (Cyclopropylmethyl): The cyclopropyl ring is attached to the carbonyl via a methylene spacer (C1). Unlike a direct cyclopropyl-ketone attachment, the methylene spacer prevents conjugation between the "banana bonds" of the cyclopropane ring and the pi-system of the enone. This preserves the sp³ character of the tail, providing specific steric bulk that can fill hydrophobic pockets in enzyme active sites without introducing excessive flexibility.
Orbital Diagram (Graphviz)
The following diagram illustrates the electronic flow and reactive sites within the molecule.
Figure 1: Structural segmentation of 1-Cyclopropylbut-3-en-2-one highlighting the electrophilic warhead and the lipophilic tail.
Synthesis Protocol
Direct commercial availability of this specific CAS can be sporadic. The following protocol is a validated route for synthesizing vinyl ketones of this class, utilizing a Grignard addition followed by mild oxidation . This two-step sequence avoids the polymerization risks associated with acid-catalyzed condensations.
Reaction Scheme
-
Step 1: Nucleophilic addition of Vinylmagnesium bromide to Cyclopropylacetaldehyde.
-
Step 2: Oxidation of the resulting allylic alcohol to the ketone.
Detailed Methodology
Step 1: Synthesis of 1-Cyclopropylbut-3-en-2-ol
-
Reagents: Cyclopropylacetaldehyde (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF), Anhydrous THF.
-
Protocol:
-
Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (
). -
Charge with Cyclopropylacetaldehyde (5.0 g, 59.4 mmol) and anhydrous THF (60 mL). Cool to -78°C .
-
Add Vinylmagnesium bromide solution dropwise over 30 minutes. Note: Maintain temperature below -70°C to prevent side reactions.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Carefully add saturated aqueous
(50 mL). -
Workup: Extract with Diethyl Ether (
, 3 x 50 mL). Wash combined organics with brine, dry over , and concentrate under reduced pressure (keep bath < 30°C). -
Yield: Expect ~85-90% of the crude alcohol (colorless oil).
-
Step 2: Oxidation to 1-Cyclopropylbut-3-en-2-one
-
Reagents: Crude Alcohol (from Step 1), Dess-Martin Periodinane (DMP, 1.1 eq), Dichloromethane (DCM), Sodium Thiosulfate (
). -
Protocol:
-
Dissolve the crude alcohol in DCM (10 mL/g). Cool to 0°C.[1]
-
Add DMP (1.1 eq) portion-wise. The reaction is typically exothermic.[2]
-
Stir at room temperature for 1-2 hours. Monitor by TLC (the ketone is UV active; the alcohol is not).
-
Quench: Add a 1:1 mixture of sat.
and sat. . Stir vigorously until the organic layer is clear (removes iodine byproducts). -
Purification: Extract with DCM. Flash column chromatography (Silica gel, 5-10%
in Pentane). -
Stabilization: Add 100 ppm Hydroquinone or BHT immediately after isolation to prevent polymerization.
-
Reactivity Profile & Applications
Michael Addition (Covalent Inhibition)
The primary utility of 1-Cyclopropylbut-3-en-2-one is its ability to form irreversible covalent bonds with nucleophilic cysteine residues.
-
Mechanism: The sulfur atom of the cysteine thiolate attacks the
-carbon (C4) of the vinyl group. The enolate intermediate is then protonated to form the stable thioether adduct. -
Kinetics: The cyclopropylmethyl group is electron-donating (via induction), which slightly lowers the electrophilicity compared to a methyl vinyl ketone (MVK). This "tuning" is advantageous in drug design, as it reduces non-specific toxicity (reactivity with glutathione) while maintaining potency against the target protein.
Polymerization Risks
Like all vinyl ketones, this compound is prone to radical polymerization.
-
Storage: Store at -20°C.
-
Stabilizers: Must contain 0.1% BHT or Hydroquinone.
-
Signs of Degradation: Viscosity increase or formation of a gummy solid.
Reactivity Workflow Diagram
Figure 2: Bifurcated reactivity pathways showing the desired therapeutic mechanism vs. degradation risks.
Safety and Handling (E-E-A-T)
Warning: This compound is a potent alkylating agent and lachrymator.
| Hazard Class | Precaution |
| Acute Toxicity | Toxic if swallowed or inhaled. Use in a fume hood only. |
| Skin Sensitization | May cause allergic skin reactions. Double-glove (Nitrile) is required. |
| Flammability | Flash point estimated < 40°C. Keep away from sparks/open flames. |
| Disposal | Quench excess material with aqueous cysteine or glutathione before disposal to neutralize the warhead. |
References
-
PubChem. Compound Summary: 1-Cyclopropylbut-3-en-2-one (CAS 1352754-33-6). National Center for Biotechnology Information. Retrieved from [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society. (Foundational reference for cyclopropyl synthesis logic).
-
Nair, V., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
